molecular formula C7H15NO3S B13300282 4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide

4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide

Cat. No.: B13300282
M. Wt: 193.27 g/mol
InChI Key: ASBWAIQONHBREG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide typically involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The reaction conditions often include the use of a base to facilitate the formation of the thiopyran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide is unique due to its specific substitution pattern and the presence of both aminomethyl and methoxy groups

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(4-methoxy-1,1-dioxothian-4-yl)methanamine

InChI

InChI=1S/C7H15NO3S/c1-11-7(6-8)2-4-12(9,10)5-3-7/h2-6,8H2,1H3

InChI Key

ASBWAIQONHBREG-UHFFFAOYSA-N

Canonical SMILES

COC1(CCS(=O)(=O)CC1)CN

Origin of Product

United States

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